molecular formula C22H21N3O4 B2608982 Fmoc-D-His(3-Me)-OH CAS No. 2002499-17-2

Fmoc-D-His(3-Me)-OH

Cat. No.: B2608982
CAS No.: 2002499-17-2
M. Wt: 391.427
InChI Key: UEDYXEZHNPXCFB-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Histidine(3-Methyl)-OH: is a derivative of the amino acid histidine, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a methyl group at the 3-position of the imidazole ring. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Histidine(3-Methyl)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of D-Histidine is protected using the Fmoc group. This is achieved by reacting D-Histidine with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Methylation of the Imidazole Ring: The imidazole ring of the protected histidine is methylated at the 3-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain Fmoc-D-Histidine(3-Methyl)-OH in high purity.

Industrial Production Methods: In an industrial setting, the production of Fmoc-D-Histidine(3-Methyl)-OH follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the protection and methylation reactions efficiently.

    Automated Purification Systems: These systems are employed to purify the product, ensuring consistency and high yield.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Coupling Reactions: Fmoc-D-Histidine(3-Methyl)-OH can undergo peptide coupling reactions with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Substitution Reactions: The imidazole ring can participate in substitution reactions, where the methyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Deprotection: Piperidine in DMF.

    Coupling: DIC and HOBt in DMF or dichloromethane (DCM).

    Substitution: Various electrophiles in the presence of a base.

Major Products:

    Deprotected Amino Acid: D-Histidine(3-Methyl)-OH.

    Peptides: Peptides containing the Fmoc-D-Histidine(3-Methyl)-OH residue.

    Substituted Derivatives: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Fmoc-D-Histidine(3-Methyl)-OH is widely used in the synthesis of peptides and peptidomimetics due to its stability and ease of incorporation into peptide chains.

    Catalysis: The imidazole ring can act as a catalyst in various organic reactions.

Biology:

    Protein Engineering: This compound is used in the design and synthesis of modified proteins with enhanced properties.

    Enzyme Inhibition: It can be used to study enzyme-substrate interactions and develop enzyme inhibitors.

Medicine:

    Drug Development: Fmoc-D-Histidine(3-Methyl)-OH is used in the development of peptide-based drugs and therapeutic agents.

    Diagnostic Tools: It is employed in the synthesis of diagnostic peptides for medical imaging and disease detection.

Industry:

    Material Science: This compound is used in the development of novel materials with specific properties, such as hydrogels and nanomaterials.

    Biotechnology: It is utilized in the production of biocompatible materials and bioactive surfaces.

Mechanism of Action

Molecular Targets and Pathways:

    Peptide Bond Formation: Fmoc-D-Histidine(3-Methyl)-OH participates in peptide bond formation through nucleophilic attack of the amino group on the carbonyl carbon of another amino acid.

    Catalytic Activity: The imidazole ring can act as a nucleophile or base in various catalytic processes, facilitating reactions such as hydrolysis and phosphorylation.

Comparison with Similar Compounds

    Fmoc-D-Histidine-OH: Lacks the methyl group at the 3-position of the imidazole ring.

    Fmoc-L-Histidine(3-Methyl)-OH: The L-enantiomer of the compound.

    Fmoc-D-Histidine(1-Methyl)-OH: Methylation at the 1-position of the imidazole ring.

Uniqueness:

    Methylation Position: The 3-methyl group on the imidazole ring of Fmoc-D-Histidine(3-Methyl)-OH provides unique steric and electronic properties, influencing its reactivity and interactions.

    Enantiomeric Form: The D-enantiomer offers different biological activity and stability compared to the L-enantiomer.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylimidazol-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-25-13-23-11-14(25)10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDYXEZHNPXCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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